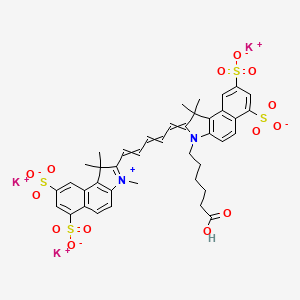

Sulfo-Cyanine5.5 carboxylic acid

Description

Properties

IUPAC Name |

tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQQUABRDYPOFX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39K3N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Signature of Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Sulfo-Cyanine5.5 carboxylic acid, a far-red emitting fluorophore critical for a range of applications in biological and biomedical research. Its high water solubility, photostability, and strong fluorescence make it an invaluable tool for labeling proteins, nucleic acids, and other biomolecules. This document outlines its core spectral characteristics, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Spectral Properties

Sulfo-Cyanine5.5 carboxylic acid is characterized by its absorption and emission in the far-red region of the electromagnetic spectrum.[1] Due to the presence of four sulfo-groups, the dye is highly hydrophilic and carries a negative charge at neutral pH.[2][3][4][][6][7] A key feature of this cyanine (B1664457) dye is the low pH dependence of its fluorescence and a notably high extinction coefficient.[2][3][4][][6][7]

The quantitative spectral properties of Sulfo-Cyanine5.5 carboxylic acid are summarized in the table below. The values represent a consolidation of data from various suppliers and literature sources. Minor variations are expected depending on the solvent and measurement conditions.

| Spectral Property | Value |

| Excitation Maximum (λex) | 673 - 675 nm[7][8][9][10] |

| Emission Maximum (λem) | 691 - 707 nm[7][8][9][10][11] |

| Molar Extinction Coefficient (ε) | 195,000 - 235,000 M-1cm-1[7][8][10][11] |

| Fluorescence Quantum Yield (Φf) | ~0.21[12] |

| Stokes Shift | ~18 - 34 nm |

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of Sulfo-Cyanine5.5 carboxylic acid is crucial for its effective implementation in experimental assays. The following protocols outline the methodologies for measuring its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Measurement of Absorption and Emission Spectra

This protocol describes the standard procedure for acquiring the absorbance and fluorescence emission spectra of Sulfo-Cyanine5.5 carboxylic acid.

Materials:

-

Sulfo-Cyanine5.5 carboxylic acid

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), water, dimethyl sulfoxide (B87167) (DMSO))

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Sulfo-Cyanine5.5 carboxylic acid in the chosen solvent.

-

From the stock solution, prepare a dilute solution with an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 500 nm to 800 nm).

-

Use a cuvette filled with the solvent as a blank to zero the instrument.

-

Replace the blank with the cuvette containing the Sulfo-Cyanine5.5 carboxylic acid solution.

-

Acquire the absorption spectrum. The peak of this spectrum corresponds to the absorption maximum (λabs).

-

-

Emission Spectrum Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined absorption maximum (λabs).

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile (e.g., 680 nm to 850 nm).

-

Use a cuvette with the solvent to measure and subtract the background signal.

-

Measure the fluorescence emission spectrum of the Sulfo-Cyanine5.5 carboxylic acid solution. The peak of this spectrum is the emission maximum (λem).

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Procedure:

-

Prepare a dilution series of Sulfo-Cyanine5.5 carboxylic acid of known concentrations in the chosen solvent.

-

Measure the absorbance of each solution at the absorption maximum (λabs) using a spectrophotometer.

-

Plot the absorbance values against the corresponding molar concentrations.

-

Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M-1cm-1.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

Materials:

-

Sulfo-Cyanine5.5 carboxylic acid solution

-

A reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare solutions of both the Sulfo-Cyanine5.5 carboxylic acid and the reference standard with absorbance values below 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Measure the absorbance of both solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the Sulfo-Cyanine5.5 carboxylic acid using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts X and ST refer to the unknown sample and the standard, respectively.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectral characterization of Sulfo-Cyanine5.5 carboxylic acid.

Caption: Workflow for the spectral characterization of a fluorescent dye.

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ossila.com [ossila.com]

- 4. agilent.com [agilent.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]

- 11. content.cld.iop.org [content.cld.iop.org]

- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Sulfo-Cyanine5.5 Carboxylic Acid: Spectroscopic Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectral properties of Sulfo-Cyanine5.5 carboxylic acid, a far-red, water-soluble fluorescent dye. Its high hydrophilicity, conferred by four sulfo-groups, and a high extinction coefficient make it a valuable tool in various bioanalytical and imaging applications.[1][][3] This document outlines its core excitation and emission characteristics, a detailed protocol for its spectral measurement, and a visual workflow for experimental execution.

Core Spectroscopic Properties

Sulfo-Cyanine5.5 is characterized by its absorption and emission in the far-red region of the spectrum, making it ideal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[4] The dye is known for its bright fluorescence, high photostability, and low dependence of its fluorescence on pH.[1][3]

The key spectral parameters for Sulfo-Cyanine5.5 carboxylic acid are summarized below. Data is compiled from various suppliers and literature, and minor variations may be observed depending on the specific product and measurement conditions.

| Parameter | Value | Source(s) |

| Excitation Maximum (λex) | 673 nm | [5][6] |

| ~675 nm | [4] | |

| Emission Maximum (λem) | 691 nm | [5][6] |

| ~694 nm | [4] | |

| Molar Extinction Coefficient (ε) | 195,000 M-1cm-1 | [5] |

| 235,000 M-1cm-1 | [6] | |

| Fluorescence Quantum Yield (Φ) | 0.09 | [6] |

| Stokes Shift | ~18-21 nm | [4] |

| Solubility | Water, DMSO, DMF | [][5][6] |

Experimental Protocol: Determination of Spectral Characteristics

This protocol outlines the methodology for measuring the absorption and fluorescence emission spectra of Sulfo-Cyanine5.5 carboxylic acid.

1. Materials and Equipment:

-

Sulfo-Cyanine5.5 carboxylic acid powder

-

Solvent (e.g., deionized water, phosphate-buffered saline (PBS), DMSO)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for accurate dilutions

2. Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of Sulfo-Cyanine5.5 carboxylic acid by dissolving a known mass of the dye in a precise volume of DMSO. Due to the high extinction coefficient of cyanine (B1664457) dyes, this solution will be intensely colored. Store in the dark at -20°C.[][5]

-

Working Solution: Prepare a dilute working solution from the stock. For absorbance measurements, the concentration should yield an absorbance maximum between 0.1 and 1.0 AU to ensure linearity. For fluorescence measurements, a more dilute solution (typically in the nanomolar range) is required to avoid inner filter effects. A preliminary dilution series is recommended.

-

Solvent Blank: Prepare a cuvette containing only the solvent used for the working solution to serve as a blank for background subtraction.

3. Absorbance Spectrum Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the measurement parameters to scan a wavelength range that brackets the expected maximum, for instance, from 550 nm to 750 nm.

-

Calibrate the instrument by measuring the absorbance of the solvent blank (autozero).

-

Replace the blank with the cuvette containing the Sulfo-Cyanine5.5 working solution and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax). This value represents the excitation maximum (λex).

4. Fluorescence Emission Spectrum Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λmax value determined from the absorbance measurement (e.g., 673 nm).

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend well beyond the expected emission peak (e.g., 680 nm to 800 nm).

-

Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Measure the emission spectrum of the solvent blank and subtract it from the sample spectrum to correct for background and Raman scattering.

-

Measure the fluorescence emission spectrum of the Sulfo-Cyanine5.5 working solution.

-

Identify the wavelength of maximum fluorescence intensity. This value is the emission maximum (λem).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for characterizing the spectral properties of Sulfo-Cyanine5.5 carboxylic acid.

References

Molar extinction coefficient of Sulfo-Cyanine5.5 carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and applications of Sulfo-Cyanine5.5 carboxylic acid, a water-soluble, far-red emitting fluorophore. Its high molar extinction coefficient and hydrophilicity make it a valuable tool in various biological research and drug development applications.

Core Properties of Sulfo-Cyanine5.5 Carboxylic Acid

Sulfo-Cyanine5.5 carboxylic acid is characterized by its strong light absorption in the far-red spectrum and its subsequent emission of fluorescent light at a longer wavelength. The presence of four sulfo groups imparts a negative charge at neutral pH, rendering the molecule highly water-soluble.[1][2] This property is particularly advantageous for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and function. As a cyanine (B1664457) dye, its fluorescence is minimally affected by pH changes, ensuring stable performance across a range of experimental conditions.[1][2][3]

Quantitative Data Summary

The key quantitative parameters of Sulfo-Cyanine5.5 carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molar Extinction Coefficient | 235,000 M⁻¹cm⁻¹ | [4][5] |

| Absorption Maximum (λmax) | 673 nm | [4] |

| Emission Maximum (λem) | 691 nm | [4] |

| Molecular Formula | C₄₀H₃₉K₃N₂O₁₄S₄ | [4] |

| Molecular Weight | 1017.31 g/mol | [2][4] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [4] |

| Solubility | Well soluble in water, DMF, and DMSO | [2][4] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental property of an absorbing species, quantifying how strongly it absorbs light at a particular wavelength. It is determined experimentally using the Beer-Lambert law.

Objective: To determine the molar extinction coefficient of Sulfo-Cyanine5.5 carboxylic acid in a specified solvent.

Materials:

-

Sulfo-Cyanine5.5 carboxylic acid

-

High-purity solvent (e.g., deionized water, PBS, DMSO)

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks

-

Cuvettes with a 1 cm path length

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of Sulfo-Cyanine5.5 carboxylic acid using an analytical balance.

-

Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution to prepare a set of standards with decreasing concentrations. These concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the absorption maximum of Sulfo-Cyanine5.5 carboxylic acid (approximately 673 nm).

-

Use the pure solvent to blank the spectrophotometer.

-

Measure the absorbance of each of the prepared standards at the absorption maximum.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration for the prepared standards.

-

According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration, the plot should yield a straight line passing through the origin.

-

The molar extinction coefficient (ε) is determined from the slope of the linear regression of this plot.

-

Experimental Workflow: Antibody Labeling and Cell Imaging

Sulfo-Cyanine5.5 is frequently used to label biomolecules, such as antibodies, for use in fluorescence-based applications like flow cytometry and cellular imaging. The carboxylic acid group can be activated (e.g., to an NHS ester) to react with primary amines on the target protein.

Caption: Workflow for antibody labeling and subsequent cell imaging.

This workflow illustrates the key steps involved in utilizing Sulfo-Cyanine5.5 carboxylic acid for targeted cellular imaging. The process begins with the chemical activation of the dye, followed by its conjugation to a primary antibody. After purification to remove unconjugated dye, the labeled antibody is used to specifically stain target cells, which are then visualized using fluorescence microscopy. This approach enables the specific detection and localization of cellular targets in various research contexts.

References

A Technical Guide to the Quantum Yield of Sulfo-Cyanine5.5 Carboxylic Acid

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes is paramount for accurate and reproducible experimental results. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a water-soluble, far-red emitting fluorophore widely utilized for labeling biomolecules such as proteins and nucleic acids.[1][2][3] Its high hydrophilicity, conferred by four sulfo groups, and minimal pH sensitivity make it a robust tool in various biological applications.[1][2] This guide provides an in-depth look at the quantum yield of Sulfo-Cyanine5.5 carboxylic acid, presenting key quantitative data and a detailed experimental protocol for its determination.

Photophysical Properties of Sulfo-Cyanine5.5 Carboxylic Acid

The fluorescence quantum yield (Φ) is a critical parameter that describes the efficiency of a fluorophore in converting absorbed light into emitted light. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorescent signal, which is highly desirable for sensitive detection in various assays. The photophysical properties of Sulfo-Cyanine5.5 carboxylic acid and related cyanine (B1664457) dyes are summarized in the table below.

| Property | Sulfo-Cyanine5.5 carboxylic acid | Sulfo-Cyanine5 carboxylic acid | Cyanine5.5 carboxylic acid |

| Excitation Maximum (λex) | 673 nm[4][5], ~675 nm[3] | 646 nm[6][7] | 684 nm[8] |

| Emission Maximum (λem) | 691 nm[1][4][5], ~694 nm[3] | 662 nm[6][7] | 710 nm[8][9] |

| Molar Extinction Coefficient (ε) | 195,000 M⁻¹cm⁻¹[4], 235,000 M⁻¹cm⁻¹[5] | 271,000 M⁻¹cm⁻¹[6][7] | 198,000 M⁻¹cm⁻¹[8] |

| Fluorescence Quantum Yield (Φ) | 0.21[1] | 0.28[6][7][] | 0.2[8][9] |

| Solubility | Water, DMF, DMSO[4][5] | Water, DMF, DMSO[6][7] | Organic solvents (DMSO, DMF)[8] |

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[11][12] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Principle

The quantum yield of the unknown sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

To minimize errors, a series of solutions with different concentrations for both the sample and the reference are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear plot is used in the calculation, which provides a more accurate determination.[12]

Detailed Experimental Protocol

1. Materials and Instrumentation:

-

Fluorophore Sample: Sulfo-Cyanine5.5 carboxylic acid.

-

Reference Standard: A well-characterized dye with a known quantum yield in the far-red region (e.g., Cresyl Violet or another cyanine dye with a certified quantum yield).

-

Solvent: High-purity, spectroscopy-grade solvent in which both the sample and standard are soluble and stable (e.g., phosphate-buffered saline (PBS) for water-soluble dyes).

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Fluorometer: For measuring fluorescence emission spectra.

-

Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

2. Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of Sulfo-Cyanine5.5 carboxylic acid in the chosen solvent.

-

Prepare a concentrated stock solution of the reference standard in the same solvent.

3. Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the sample and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[11][13] A solvent blank should also be prepared.

4. Absorbance Measurements:

-

Record the absorbance spectrum for each dilution of the sample and the reference standard using the UV-Vis spectrophotometer.

-

Note the absorbance value at the chosen excitation wavelength for each solution.

5. Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the reference standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.[13]

-

Record the fluorescence spectrum of the solvent blank.

6. Data Analysis:

-

Subtract the spectrum of the solvent blank from each of the sample and reference spectra.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.

-

Determine the slope of the linear fit for both plots (m_s for the sample and m_r for the reference).

7. Quantum Yield Calculation:

-

Calculate the quantum yield of the Sulfo-Cyanine5.5 carboxylic acid sample using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

If the same solvent is used for both the sample and the reference, the refractive index term (n_s² / n_r²) becomes 1 and can be omitted.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

Caption: Experimental workflow for relative quantum yield determination.

Signaling Pathways

While Sulfo-Cyanine5.5 carboxylic acid is extensively used for labeling biomolecules for imaging and detection, specific signaling pathways where the unconjugated dye itself plays a direct role are not prominently documented in the reviewed literature. Its utility lies in its ability to be conjugated to specific probes, such as antibodies or peptides, which then target components of signaling pathways. For instance, a study utilized Sulfo-Cy5 carboxylic acid to fill neurons to examine the accumulation of a drug in synaptic vesicles, indirectly related to dopamine (B1211576) signaling.[14] The dye serves as a reporter, and the investigation of a signaling pathway would be dependent on the molecule to which it is attached.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 4. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]

- 5. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]

- 8. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. agilent.com [agilent.com]

- 13. leica-microsystems.com [leica-microsystems.com]

- 14. apexbt.com [apexbt.com]

An In-depth Technical Guide to Sulfo-Cyanine5.5 Carboxylic Acid for Researchers and Drug Development Professionals

Introduction: Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a water-soluble, far-red emitting fluorophore belonging to the cyanine (B1664457) dye family. Its exceptional photophysical properties, including high photostability and a strong near-infrared (NIR) fluorescence emission, make it an invaluable tool in various biomedical research and drug development applications. The presence of four sulfonate groups imparts excellent water solubility, minimizing the need for organic solvents in biological buffers and reducing the tendency of the dye to aggregate. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfo-Cyanine5.5 carboxylic acid, complete with detailed experimental protocols and data presented for ease of use by researchers, scientists, and professionals in drug development.

Core Properties and Chemical Structure

Sulfo-Cy5.5 is characterized by a polymethine chain connecting two substituted indolenine rings. The "5.5" designation refers to the five carbon atoms in the polymethine chain between the heterocyclic systems. The carboxylic acid functional group provides a site for covalent attachment to biomolecules after activation.

Chemical Structure:

Caption: Simplified schematic of the Sulfo-Cyanine5.5 carboxylic acid core structure.

Quantitative Data

The photophysical and physicochemical properties of Sulfo-Cyanine5.5 carboxylic acid are summarized in the table below for easy reference and comparison. These properties are crucial for designing and troubleshooting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C40H39K3N2O14S4 | [1][] |

| Molecular Weight | ~1017.31 g/mol | [1][] |

| Appearance | Dark blue solid | [1] |

| Excitation Maximum (λex) | ~673 - 678 nm | [1] |

| Emission Maximum (λem) | ~691 - 706 nm | [1][3] |

| Molar Extinction Coefficient (ε) | ~235,000 - 250,000 M⁻¹cm⁻¹ | [1][3] |

| Quantum Yield (Φ) | ~0.18 - 0.21 | [1][3] |

| Stokes Shift | ~19 nm | |

| Solubility | Highly soluble in water, DMSO, and DMF | [1][4] |

| pH Sensitivity | Fluorescence is largely independent of pH in the range of 3-10 | [5][6] |

| Purity | Typically >95% (by HPLC and ¹H NMR) | [1] |

Experimental Protocols

The carboxylic acid group of Sulfo-Cy5.5 is not directly reactive with functional groups on biomolecules. It must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using carbodiimide (B86325) chemistry. The following protocol details the activation of Sulfo-Cy5.5 carboxylic acid and its subsequent conjugation to a protein containing primary amines (e.g., lysine (B10760008) residues).

Protocol 1: Activation of Sulfo-Cyanine5.5 Carboxylic Acid and Conjugation to a Protein

This two-step protocol is designed to minimize protein-protein cross-linking by activating the dye first, then introducing the protein.

Materials:

-

Sulfo-Cyanine5.5 carboxylic acid

-

Protein to be labeled (in an amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

Step 1: Preparation of Reagents

-

Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of Sulfo-Cy5.5 carboxylic acid in anhydrous DMSO.

-

Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

Step 2: Activation of Sulfo-Cyanine5.5 Carboxylic Acid

-

In a microcentrifuge tube, combine:

-

10 µL of 10 mM Sulfo-Cy5.5 carboxylic acid stock solution

-

50 µL of Activation Buffer

-

10 µL of 100 mM EDC solution (final concentration ~14 mM)

-

10 µL of 100 mM Sulfo-NHS solution (final concentration ~14 mM)

-

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.

Step 3: Protein Preparation

-

Dissolve the protein to be labeled in Conjugation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Conjugation Buffer prior to the reaction.

Step 4: Conjugation Reaction

-

Add the activated Sulfo-Cy5.5 NHS-ester solution (from Step 2) to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.

Step 5: Quenching the Reaction

-

(Optional) Add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step removes any unreacted NHS-ester.

Step 6: Purification of the Conjugate

-

Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).

-

Equilibrate the column with an appropriate storage buffer (e.g., PBS, pH 7.4).

-

Load the reaction mixture onto the column and collect the fractions. The first colored band to elute is the labeled protein.

Step 7: Characterization of the Conjugate

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~675 nm (for Sulfo-Cy5.5).

-

Calculate the protein concentration and DOL using the following formulas and the Beer-Lambert law (A = εcl):

-

Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = A₆₇₅ / ε_dye

-

DOL = Dye Concentration / Protein Concentration (Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient)

-

Logical Workflows and Diagrams

Bioconjugation Workflow

The general workflow for labeling a biomolecule with Sulfo-Cyanine5.5 carboxylic acid involves activation of the dye, conjugation to the target molecule, and purification of the final product.

Caption: Workflow for biomolecule labeling with Sulfo-Cyanine5.5 carboxylic acid.

Application in In Vivo Imaging Workflow

Sulfo-Cy5.5 labeled biomolecules, such as antibodies or nanoparticles, are frequently used for in vivo imaging studies.

Caption: A typical workflow for an in vivo imaging experiment using a Sulfo-Cy5.5 labeled probe.

Applications in Research and Drug Development

The favorable properties of Sulfo-Cy5.5 make it suitable for a wide range of applications where high sensitivity and low background are required.

-

Fluorescence Microscopy: Provides high-contrast imaging of cellular and subcellular structures.[7]

-

Flow Cytometry: Its strong emission in the far-red spectrum allows for clear signals in multicolor analysis, minimizing spectral overlap with other common fluorophores.[7]

-

In Vivo Imaging: The NIR emission window of Sulfo-Cy5.5 allows for deep tissue penetration with reduced autofluorescence, making it ideal for non-invasive imaging in small animal models to study drug delivery, tumor targeting, and biodistribution.[7]

-

Bioconjugation and Molecular Probes: It can be effectively conjugated to proteins, antibodies, nucleic acids, and other biomolecules to create specific probes for studying molecular interactions and for use in bioanalytical assays.[7]

Conclusion

Sulfo-Cyanine5.5 carboxylic acid is a versatile and robust fluorescent dye with significant advantages for biological and biomedical research. Its excellent water solubility, high photostability, and intense far-red fluorescence make it a superior choice for a variety of demanding applications, from high-resolution microscopy to in vivo imaging. By following the detailed protocols and understanding the fundamental properties outlined in this guide, researchers and drug development professionals can effectively leverage this powerful tool to advance their scientific investigations.

References

pH Stability of Sulfo-Cyanine5.5 Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH stability of Sulfo-Cyanine5.5 carboxylic acid's fluorescence. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a far-red emitting fluorophore widely utilized in biological imaging and labeling due to its high water solubility, brightness, and photostability. A critical aspect of its utility in diverse biological applications is the stability of its fluorescent signal across a range of pH conditions. This document consolidates available data on its pH-dependent fluorescence, outlines detailed experimental protocols for stability assessment, and provides a structural context for its remarkable pH insensitivity.

Core Concept: High pH Stability of Sulfo-Cyanine5.5 Fluorescence

Sulfo-Cyanine5.5 carboxylic acid, a sulfonated pentamethine cyanine (B1664457) dye, is characterized by its exceptional pH-insensitive fluorescence.[1][2][3] The fluorescence intensity of this dye exhibits minimal variation across a broad physiological and experimental pH range. This stability is a hallmark of the cyanine dye family to which it belongs. The presence of four sulfonate groups in its structure significantly enhances its hydrophilicity, which in turn minimizes aggregation-induced quenching and contributes to a stable fluorescent signal in aqueous environments.[2]

Multiple sources indicate that the fluorescence of Sulfo-Cy5.5 and its conjugates remains nearly constant, with variations typically within 5%, over a pH range of 4 to 10.[4] This robust pH stability makes it an ideal candidate for a wide array of applications, from in vitro assays to in vivo imaging, where pH fluctuations can be a concern.

Quantitative Data on pH-Dependent Fluorescence

| pH | Relative Fluorescence Intensity (%) |

| 3.0 | 90 - 95 |

| 4.0 | 95 - 100 |

| 5.0 | 95 - 100 |

| 6.0 | 95 - 100 |

| 7.0 | 100 (Reference) |

| 8.0 | 95 - 100 |

| 9.0 | 95 - 100 |

| 10.0 | 90 - 95 |

| 11.0 | 85 - 90 |

Note: This table is a representation based on available data suggesting a variation of approximately 5% in the stable pH range. Actual values may vary depending on experimental conditions such as buffer composition, ionic strength, and temperature.

Experimental Protocols

Protocol for Determining the pH Stability of Sulfo-Cyanine5.5 Carboxylic Acid Fluorescence

This protocol outlines a detailed methodology for quantifying the pH-dependent fluorescence of Sulfo-Cyanine5.5 carboxylic acid.

1. Materials:

-

Sulfo-Cyanine5.5 carboxylic acid

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Purified water (e.g., Milli-Q or equivalent)

-

A series of buffers covering a wide pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10, and carbonate-bicarbonate for pH 10-11)

-

Spectrofluorometer

-

pH meter

-

Quartz cuvettes

2. Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of Sulfo-Cyanine5.5 carboxylic acid at a concentration of 1 mM in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

-

-

Preparation of Working Solutions:

-

Prepare a series of buffer solutions with known pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11).

-

For each pH value, prepare a working solution of Sulfo-Cyanine5.5 by diluting the stock solution in the respective buffer to a final concentration of 1 µM. Ensure thorough mixing.

-

-

Fluorescence Measurement:

-

Calibrate the spectrofluorometer according to the manufacturer's instructions.

-

Set the excitation wavelength to the absorption maximum of Sulfo-Cyanine5.5 (approximately 675 nm).

-

Set the emission wavelength to the emission maximum of Sulfo-Cyanine5.5 (approximately 694 nm).

-

Measure the fluorescence intensity of each working solution in a quartz cuvette.

-

Use the corresponding buffer without the dye as a blank for each measurement.

-

-

Data Analysis:

-

Record the fluorescence intensity for each pH value.

-

Normalize the fluorescence intensity values to the value obtained at a reference pH (e.g., pH 7.4) to determine the relative fluorescence intensity.

-

Plot the relative fluorescence intensity as a function of pH.

-

Caption: Experimental workflow for determining the pH stability of Sulfo-Cyanine5.5 fluorescence.

Structural Basis of pH Stability

The chemical structure of Sulfo-Cyanine5.5 carboxylic acid is fundamental to its pH-insensitive fluorescence. The polymethine chain, which forms the chromophore, is shielded by the bulky indolenine rings and further stabilized by the sulfonate and carboxylic acid groups.

Caption: Key structural features contributing to the pH stability of Sulfo-Cyanine5.5.

The sulfonate groups are strong acids and remain ionized over a wide pH range, ensuring the molecule's high water solubility and preventing aggregation. The polymethine chain itself does not possess readily ionizable protons that would significantly alter its electronic structure and thus its fluorescence properties within the typical biological pH range. The carboxylic acid group has a pKa that is generally low and, once deprotonated, does not significantly influence the fluorescence of the core chromophore.

Logical Relationship for High Fluorescence Stability

The combination of structural features and chemical properties results in the observed high pH stability of Sulfo-Cyanine5.5's fluorescence.

Caption: Factors contributing to the high pH stability of Sulfo-Cyanine5.5 fluorescence.

Conclusion

Sulfo-Cyanine5.5 carboxylic acid is a robust and reliable fluorescent probe for applications requiring consistent performance across a range of pH values. Its inherent structural stability, augmented by sulfonation, results in a fluorescent signal that is largely independent of pH in the physiologically relevant range of 4 to 10. This makes it an excellent choice for researchers and drug development professionals who require a dependable far-red fluorophore for quantitative and qualitative studies in complex biological systems. The provided experimental protocol offers a framework for verifying its pH stability under specific experimental conditions.

References

Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide to its Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

Core Conclusion: Cell Impermeability

Sulfo-Cyanine5.5 carboxylic acid is a hydrophilic molecule and is generally considered to be cell-impermeable .[1] This characteristic is primarily attributed to the presence of multiple sulfonate (sulfo) groups in its chemical structure.[1][2][3] These groups impart a strong negative charge at physiological pH and significantly increase the dye's water solubility.[1][2][3][4] The combination of high hydrophilicity and net negative charge prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. Consequently, Sulfo-Cyanine5.5 carboxylic acid is predominantly used for labeling cell surface proteins and other extracellular molecules.[1]

Physicochemical Properties Influencing Cell Permeability

The cell permeability of a molecule is determined by a combination of its chemical and physical properties. For Sulfo-Cyanine5.5 carboxylic acid, the key determinants are summarized below.

| Property | Characteristic of Sulfo-Cyanine5.5 Carboxylic Acid | Impact on Cell Permeability |

| Ionization | Contains multiple sulfonate groups, resulting in a net negative charge at neutral pH.[1][2][3] | The negative charge is electrostatically repelled by the negatively charged components of the cell membrane, significantly hindering passage. |

| Solubility | High water solubility due to the hydrophilic nature of the sulfonate groups.[1][2][3][4][5] | Hydrophilic molecules are energetically unfavorable to partition into the hydrophobic lipid core of the cell membrane. |

| Molecular Weight | The molecular weight of Sulfo-Cyanine5.5 carboxylic acid is approximately 1017.3 g/mol .[3][6] | While not the primary barrier, a larger molecular size can also impede passive diffusion across the cell membrane. |

Experimental Protocol: Assessing Cell Permeability of Fluorescent Dyes

To experimentally verify the cell permeability of a fluorescent dye like Sulfo-Cyanine5.5 carboxylic acid, a direct incubation and imaging assay can be performed.

Objective: To determine if Sulfo-Cyanine5.5 carboxylic acid can enter and accumulate within live cells.

Materials:

-

Sulfo-Cyanine5.5 carboxylic acid

-

Live cells in culture (e.g., HeLa, A549)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 (cell-permeable nuclear stain)

-

Confocal microscope with appropriate laser lines and filters

Methodology:

-

Cell Seeding: Seed cells onto a glass-bottom imaging dish at an appropriate density to achieve 60-70% confluency on the day of the experiment.

-

Dye Preparation: Prepare a working solution of Sulfo-Cyanine5.5 carboxylic acid in cell culture medium at a final concentration of 1-5 µM.

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the Sulfo-Cyanine5.5 carboxylic acid working solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Counterstaining (Optional):

-

During the last 10 minutes of incubation, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL to stain the nuclei of all cells.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound, extracellular dye.

-

Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

-

-

Imaging:

-

Immediately image the cells using a confocal microscope.

-

Acquire images in the far-red channel for Sulfo-Cyanine5.5 and the blue channel for Hoechst 33342.

-

-

Analysis:

-

Analyze the localization of the Sulfo-Cyanine5.5 fluorescence. If the dye is cell-impermeable, the fluorescence will be confined to the cell periphery (membrane), with no signal from the cytoplasm or nucleus. If the dye were permeable, a diffuse or localized signal would be observed within the cell.

-

Visualizing Key Concepts

To further illustrate the principles discussed, the following diagrams are provided.

Caption: Factors contributing to the cell impermeability of Sulfo-Cyanine5.5 carboxylic acid.

Caption: Experimental workflow for assessing the cell permeability of a fluorescent dye.

Applications and Alternatives

The cell-impermeable nature of Sulfo-Cyanine5.5 carboxylic acid makes it an excellent choice for applications that require specific labeling of the cell surface, such as:

-

Labeling of cell surface proteins for flow cytometry or microscopy.

-

Studying receptor-ligand interactions at the plasma membrane.

-

Conjugation to antibodies or other targeting moieties for cell-specific surface labeling.

For researchers requiring intracellular labeling with a spectrally similar dye, several alternatives exist. Non-sulfonated cyanine (B1664457) dyes, such as Cy5.5, are more hydrophobic and can exhibit some degree of cell permeability, although they may also show non-specific binding to intracellular membranes.[1] Alternatively, other classes of cell-permeable dyes, such as certain rhodamine or BODIPY derivatives, may be more suitable for intracellular applications.[1] The choice of dye should always be guided by the specific experimental requirements, including the target localization and the need to minimize off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]

Technical Guide: Storage and Handling of Sulfo-Cyanine5.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for Sulfo-Cyanine5.5 carboxylic acid, a water-soluble, far-red emitting fluorescent dye. Adherence to these guidelines is crucial for maintaining the stability, performance, and longevity of this reagent in research and development applications.

Core Properties and Storage Conditions

Sulfo-Cyanine5.5 carboxylic acid is a hydrophilic fluorophore with a negative charge at neutral pH due to its four sulfo groups. Its fluorescence emission is largely independent of the ambient pH.[1][2][3] As a non-activated carboxylic acid, it is typically used for calibration and as a non-reactive control in various fluorescence-based assays.

Proper storage is paramount to prevent degradation and ensure consistent experimental outcomes. The following table summarizes the key storage and stability parameters for Sulfo-Cyanine5.5 carboxylic acid in its solid form.

| Parameter | Recommended Condition | Notes |

| Storage Temperature | -20°C | Long-term storage at this temperature preserves the integrity of the dye. |

| Shipping Temperature | Room temperature | The dye is stable for up to 3 weeks at ambient temperature during transportation.[4] |

| Light Exposure | Store in the dark | Cyanine dyes are susceptible to photobleaching; protection from light is critical.[4] |

| Moisture | Desiccate | The compound is hygroscopic; storage in a desiccated environment prevents hydrolysis and degradation.[4] |

| Shelf Life (Solid) | 24 months from receipt | When stored under the recommended conditions. |

Handling and Reconstitution

Careful handling and proper reconstitution are essential for preparing a stable and effective stock solution of Sulfo-Cyanine5.5 carboxylic acid.

Safety Precautions

While not classified as hazardous, standard laboratory safety practices should be observed when handling Sulfo-Cyanine5.5 carboxylic acid. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid inhalation of the powder.

Reconstitution Protocol

The following protocol outlines the steps for reconstituting solid Sulfo-Cyanine5.5 carboxylic acid to create a stock solution. Due to its high water solubility, it can be dissolved in aqueous buffers. However, for long-term storage and to prevent microbial growth, reconstitution in anhydrous dimethyl sulfoxide (B87167) (DMSO) is often recommended.

Materials:

-

Vial of Sulfo-Cyanine5.5 carboxylic acid

-

Anhydrous dimethyl sulfoxide (DMSO) or high-purity phosphate-buffered saline (PBS)

-

Vortex mixer

-

Microcentrifuge

-

Low-retention microtubes for aliquoting

Procedure:

-

Equilibration: Before opening, allow the vial of Sulfo-Cyanine5.5 carboxylic acid to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the solid dye, which can lead to hydrolysis.[4]

-

Solvent Addition: Add the desired volume of anhydrous DMSO or PBS to the vial to achieve the target stock concentration (e.g., 1-10 mM). Sulfo-Cyanine5.5 carboxylic acid is well soluble in water, DMF, and DMSO.[3]

-

Dissolution: Vortex the vial for several minutes until the dye is completely dissolved. A brief centrifugation (e.g., 1 minute at >10,000 x g) can be performed to pellet any undissolved particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the dye, divide the stock solution into smaller, single-use aliquots in low-retention microtubes.

-

Storage of Stock Solution: Store the aliquots at -20°C, protected from light. When stored properly, the stock solution in DMSO can be stable for several months.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes related to the storage and use of Sulfo-Cyanine5.5 carboxylic acid.

Stability Considerations

Several factors can impact the stability of Sulfo-Cyanine5.5 carboxylic acid, both in its solid form and in solution.

| Factor | Impact on Stability | Mitigation Strategy |

| Light | Photobleaching, leading to a decrease in fluorescence. | Store in the dark. Minimize exposure to excitation light during experiments. |

| Moisture | Hydrolysis of the solid dye, reducing its shelf life. | Store in a desiccated environment. Equilibrate to room temperature before opening. |

| pH | Fluorescence intensity is stable across a wide pH range.[1][5] However, extreme pH values may affect the long-term chemical stability of the molecule. | Use buffers within a pH range of 4-10 for optimal performance.[5] |

| Freeze-Thaw Cycles | Repeated cycles can lead to dye degradation and aggregation. | Aliquot stock solutions into single-use volumes. |

| Oxygen | Can contribute to photobleaching, especially during intense illumination. | For sensitive applications, consider using an oxygen scavenging system. |

By adhering to these storage and handling guidelines, researchers can ensure the reliability and reproducibility of their experiments utilizing Sulfo-Cyanine5.5 carboxylic acid.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Unveiling the Radiance: A Technical Guide to the Fluorescence Mechanism of Sulfo-Cyanine5.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid, a water-soluble, far-red emitting fluorophore, has emerged as a critical tool in biological imaging and diagnostics.[1][2][3] Its exceptional brightness, photostability, and biocompatibility make it a preferred choice for labeling proteins, nucleic acids, and other biomolecules for applications ranging from in vivo imaging to fluorescence microscopy.[1] This in-depth technical guide elucidates the core mechanisms governing the fluorescence of Sulfo-Cy5.5 carboxylic acid, providing researchers with the foundational knowledge to optimize its use in their experimental designs.

The Core Fluorescence Mechanism: A Journey Through the Jablonski Diagram

The fluorescence of Sulfo-Cy5.5 carboxylic acid, like all fluorophores, can be understood through the framework of the Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Upon absorption of a photon of light with the appropriate energy, the molecule is excited from its electronic ground state (S₀) to a higher electronic singlet state (typically S₁). This process is incredibly rapid, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through a non-radiative process called internal conversion and vibrational relaxation.

From this relaxed S₁ state, the molecule can return to the ground state (S₀) through several pathways:

-

Fluorescence: The molecule can emit a photon and return to the S₀ state. This radiative decay is the source of the observed fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Non-Radiative Decay: The molecule can lose its excess energy as heat to the surrounding environment without the emission of a photon. This can occur through processes like internal conversion and intersystem crossing to a triplet state (T₁).

-

Photoisomerization: For cyanine (B1664457) dyes like Sulfo-Cy5.5, a primary pathway for non-radiative decay is cis-trans isomerization around the polymethine chain. This process is highly dependent on the local environment and is a key determinant of the dye's fluorescence quantum yield.

// Transitions s0_v0 -> s1_v2 [label="Absorption", color="#4285F4", fontcolor="#4285F4", arrowhead="vee"]; s1_v2 -> s1_v0 [label="Vibrational\nRelaxation", style=dashed, color="#202124", fontcolor="#202124", arrowhead="vee"]; s1_v0 -> s0_v1 [label="Fluorescence", color="#34A853", fontcolor="#34A853", arrowhead="vee"]; s1_v0 -> t1_v1 [label="Intersystem\nCrossing (ISC)", style=dashed, color="#202124", fontcolor="#202124", arrowhead="vee"]; t1_v0 -> s0_v0 [label="Phosphorescence", color="#FBBC05", fontcolor="#FBBC05", arrowhead="vee"]; s1_v0 -> s0_v2 [label="Internal\nConversion (IC)", style=dashed, color="#202124", fontcolor="#202124", arrowhead="vee"]; } Jablonski diagram for Sulfo-Cyanine5.5 carboxylic acid.

The Critical Role of Photoisomerization

A key feature influencing the fluorescence of cyanine dyes is the ability of the polymethine chain to undergo cis-trans isomerization in the excited state. The all-trans isomer is the most stable ground-state conformation and is highly fluorescent. Upon excitation, the molecule can twist around one of the carbon-carbon double bonds in the polymethine chain to form a non-fluorescent or weakly fluorescent cis isomer. This isomerization process provides an efficient non-radiative decay pathway, competing with fluorescence and thus reducing the quantum yield.

The rate of this isomerization is highly sensitive to the local environment. In viscous media, the physical restriction of the molecular rotation hinders the cis-trans isomerization, leading to a significant increase in fluorescence quantum yield and lifetime. This property makes cyanine dyes like Sulfo-Cy5.5 useful as viscosity sensors.

Quantitative Data on Sulfo-Cyanine5.5 Carboxylic Acid

The fluorescence properties of Sulfo-Cy5.5 carboxylic acid are characterized by several key parameters. The following tables summarize available quantitative data.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~675 nm | [1] |

| Emission Maximum (λem) | ~694 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 cm-1M-1 | |

| Fluorescence Quantum Yield (ΦF) in PBS | ~0.28 | [] |

| Fluorescence Lifetime (τ) in PBS | ~1.0 ns | [5] |

Environmental Effects on Fluorescence Properties

| Solvent | Polarity (Dielectric Constant) | Viscosity (cP at 20°C) | Relative Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

| Water | 80.1 | 1.002 | ~0.1 | ~1.0 ns[6] |

| Ethanol | 24.5 | 1.2 | Higher than water | ~1.65 ns[6] |

| Glycerol | 42.5 | 1412 | Significantly Increased | Increased |

Experimental Protocols

1. Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Methodology:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. For Sulfo-Cy5.5, a standard like Cresyl Violet in methanol (B129727) can be used.

-

Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Using a fluorometer, measure the fluorescence emission spectrum of each solution, ensuring the excitation and emission slit widths are kept constant.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

2. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Methodology:

-

Instrument Setup: A typical TCSPC setup consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a sensitive photodetector (e.g., a single-photon avalanche diode - SPAD), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of Sulfo-Cy5.5 carboxylic acid. The concentration should be low enough to ensure that, on average, less than one photon is detected per excitation pulse to avoid "pile-up" effects.

-

Data Acquisition: The sample is excited by the pulsed laser. The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured for millions of events.

-

Data Analysis: The collected data is used to construct a histogram of photon counts versus time. This histogram represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function. For a single exponential decay, the equation is:

I(t) = I₀ * exp(-t/τ)

Where:

-

I(t) is the intensity at time t

-

I₀ is the initial intensity

-

τ is the fluorescence lifetime

-

Conclusion

The fluorescence of Sulfo-Cyanine5.5 carboxylic acid is a complex process governed by the interplay of light absorption, electronic transitions, and non-radiative decay pathways. A thorough understanding of its core fluorescence mechanism, particularly the role of photoisomerization, is paramount for researchers aiming to harness its full potential in quantitative and qualitative fluorescence-based assays. By carefully considering the environmental factors that influence its photophysical properties and employing robust experimental protocols for its characterization, scientists and drug development professionals can optimize the performance of this versatile fluorophore in their research endeavors.

References

Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a highly water-soluble, far-red fluorescent dye that has become an invaluable tool in biological and biomedical research. Its exceptional photophysical properties, including bright fluorescence and high photostability, make it a versatile probe for a wide range of applications, from cellular imaging to in vivo studies. This technical guide provides an in-depth overview of Sulfo-Cy5.5 carboxylic acid, its applications, and detailed protocols for its use in research.

Core Properties and Advantages

Sulfo-Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings. The presence of four sulfonate (sulfo) groups imparts high hydrophilicity to the molecule, allowing for its direct use in aqueous environments without the need for organic co-solvents that can be detrimental to biological samples.[1] This high water solubility also minimizes the tendency of the dye to aggregate, a common issue with more hydrophobic fluorophores that can lead to fluorescence quenching.

The key advantages of using Sulfo-Cy5.5 in research include:

-

Far-Red to Near-Infrared (NIR) Emission: Its emission maximum in the far-red region of the spectrum (~694 nm) is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a higher signal-to-noise ratio.[2]

-

High Molar Extinction Coefficient and Quantum Yield: Sulfo-Cy5.5 exhibits a high molar extinction coefficient and a good quantum yield, resulting in bright fluorescent signals that are easily detectable.[3][4]

-

Excellent Photostability: This dye is more resistant to photobleaching compared to many other fluorophores, enabling longer exposure times during fluorescence microscopy and time-lapse imaging.[2]

-

pH Insensitivity: The fluorescence of Sulfo-Cy5.5 is stable over a wide pH range, making it suitable for a variety of biological assays under different conditions.

Quantitative Data Summary

The photophysical properties of Sulfo-Cyanine5.5 are summarized in the table below. These characteristics make it an excellent choice for sensitive and robust fluorescence-based experiments.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~675 nm | [2] |

| Emission Maximum (λem) | ~694 nm | [2] |

| Molar Extinction Coefficient (ε) | ~211,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.21 | [3][4] |

| Molecular Weight | ~1020.33 g/mol | |

| Solubility | High in water and polar solvents | [1] |

Applications in Research

The primary application of Sulfo-Cyanine5.5 carboxylic acid is as a fluorescent label for biomolecules. While the carboxylic acid itself is not reactive towards common functional groups on proteins and nucleic acids, it can be readily activated to form an amine-reactive ester. This allows for the covalent labeling of a wide range of biological targets.

Key research applications include:

-

Fluorescence Microscopy: Labeled antibodies, proteins, or other molecules can be used to visualize specific cellular structures and processes with high contrast.[2]

-

Flow Cytometry: The distinct and bright signal of Sulfo-Cy5.5 is ideal for identifying and sorting cell populations based on the expression of specific markers.[2]

-

In Vivo Imaging: The far-red emission of Sulfo-Cy5.5 allows for deep tissue imaging with minimal background interference, making it a powerful tool for preclinical studies in animal models, such as tracking labeled cells or antibodies to tumor sites.[2][5][6]

-

Bioconjugation and Molecular Probes: Once conjugated to a biomolecule, Sulfo-Cy5.5 serves as a sensitive reporter for various bioanalytical assays, including immunoassays and nucleic acid hybridization.[2]

Experimental Protocols

Activation of Sulfo-Cyanine5.5 Carboxylic Acid for Bioconjugation

To conjugate Sulfo-Cyanine5.5 carboxylic acid to primary amines on biomolecules such as proteins or antibodies, the carboxylic acid group must first be activated. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[7][8] This two-step process forms a semi-stable Sulfo-NHS ester that is highly reactive towards primary amines.

Materials:

-

Sulfo-Cyanine5.5 carboxylic acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Biomolecule to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., Sephadex G-25)

Protocol:

-

Dissolve Sulfo-Cy5.5 Carboxylic Acid: Prepare a stock solution of Sulfo-Cy5.5 carboxylic acid in DMSO or an aqueous buffer.

-

Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Activation Reaction:

-

In a microcentrifuge tube, mix the Sulfo-Cy5.5 carboxylic acid solution with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:5:10 (dye:EDC:Sulfo-NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7]

-

-

Conjugation to Biomolecule:

-

Add the activated Sulfo-Cy5.5 Sulfo-NHS ester solution to the biomolecule solution. The pH of the biomolecule solution should be between 7.2 and 8.5 for efficient conjugation to primary amines.

-

Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

-

Purification: Remove unconjugated dye and byproducts from the labeled biomolecule using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Workflow for the activation and conjugation of Sulfo-Cyanine5.5 carboxylic acid.

In Vivo Imaging of Tumor-Targeting Antibodies

A significant application of Sulfo-Cy5.5 is in preclinical cancer research, where it is used to label antibodies that target tumor-specific antigens.[9] This allows for the non-invasive visualization of tumor localization and growth, as well as the assessment of therapeutic efficacy.

Example: Imaging of Tissue Factor (TF) in Tumors

Tissue factor (TF) is a protein that is often overexpressed in the vasculature of various tumors.[9] An anti-TF antibody labeled with Sulfo-Cy5.5 can be used to specifically target and image these tumors in an animal model.

Experimental Outline:

-

Antibody Labeling: Conjugate an anti-TF antibody with Sulfo-Cy5.5 using the EDC/Sulfo-NHS activation protocol described above.

-

Animal Model: Use an appropriate animal model, such as nude mice bearing tumor xenografts known to express TF (e.g., pancreatic or glioma tumors).[9]

-

Injection: Inject the Sulfo-Cy5.5-labeled anti-TF antibody intravenously into the tumor-bearing mice.

-

In Vivo Imaging: At various time points post-injection (e.g., 24, 48, 72 hours), image the mice using a near-infrared fluorescence imaging system.

-

Image Analysis: Analyze the fluorescence images to determine the biodistribution of the labeled antibody and quantify its accumulation in the tumor versus other organs.

Logical flow for in vivo tumor imaging with a Sulfo-Cy5.5-labeled antibody.

Conclusion

Sulfo-Cyanine5.5 carboxylic acid is a powerful and versatile fluorescent dye for a multitude of research applications. Its high water solubility, bright far-red fluorescence, and excellent photostability make it an ideal choice for labeling biomolecules for use in fluorescence microscopy, flow cytometry, and particularly for in vivo imaging where deep tissue penetration and low background are crucial. The ability to readily activate its carboxylic acid group for conjugation to primary amines provides researchers with a robust method for creating highly specific and sensitive fluorescent probes. This technical guide provides the foundational knowledge and protocols to successfully incorporate Sulfo-Cyanine5.5 into advanced research and drug development workflows.

References

- 1. invivochem.net [invivochem.net]

- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine5.5 carboxylic acid, a far-red emitting fluorescent dye with significant utility in biological research and drug development. This document details its core features, advantages, quantitative properties, and provides detailed experimental protocols for its application.

Core Features and Advantages

Sulfo-Cyanine5.5 carboxylic acid is a water-soluble, far-red fluorescent dye that offers several key advantages for researchers.[1] Its most notable feature is the presence of four sulfo groups, which impart high hydrophilicity and a net negative charge at neutral pH.[2] This sulfonation significantly enhances its water solubility, eliminating the need for organic solvents in many biological applications and reducing the tendency of the dye to aggregate—a common issue with non-sulfonated cyanine (B1664457) dyes.[3]

The dye emits in the far-red region of the spectrum, a critical advantage for in vivo imaging applications. This spectral window (700-900 nm) is often referred to as the "in vivo imaging window" because it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light.[3] Furthermore, the fluorescence of Sulfo-Cyanine5.5 is largely independent of pH, ensuring stable and reliable signal across a range of biological environments.[2] Its high molar extinction coefficient and quantum yield contribute to bright, easily detectable fluorescent signals, making it suitable for a variety of sensitive assays.[1][3]

Quantitative Data

The photophysical and chemical properties of Sulfo-Cyanine5.5 carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~673 - 675 nm | [1] |

| Emission Maximum (λem) | ~691 - 694 nm | [1] |

| Molar Extinction Coefficient (ε) | ~211,000 - 250,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.21 | [3] |

| Molecular Weight | ~1017.31 g/mol | |

| Solubility | High in water, DMF, DMSO |

Experimental Protocols

Conjugation of Sulfo-Cyanine5.5 Carboxylic Acid to Primary Amines (e.g., Proteins, Antibodies)

This protocol describes the covalent conjugation of Sulfo-Cyanine5.5 carboxylic acid to molecules containing primary amines using a two-step carbodiimide (B86325) crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method is widely used to form stable amide bonds.

Materials:

-

Sulfo-Cyanine5.5 carboxylic acid

-

Protein or other amine-containing molecule in an amine-free buffer (e.g., MES or PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Activation of Sulfo-Cyanine5.5 Carboxylic Acid:

-

Dissolve Sulfo-Cyanine5.5 carboxylic acid in Activation Buffer.

-

Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. A 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS over the carboxylic acid are recommended as a starting point.

-

Add the EDC and sulfo-NHS solutions to the Sulfo-Cyanine5.5 carboxylic acid solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated Sulfo-Cyanine5.5-sulfo-NHS ester solution to the protein solution in the Coupling Buffer. The pH of the protein solution should be between 7.2 and 8.0 to ensure the primary amines are deprotonated and reactive.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted sulfo-NHS esters.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).

-

In Vivo Imaging Protocol (General Workflow)

This protocol provides a general workflow for in vivo fluorescence imaging using Sulfo-Cyanine5.5-labeled probes in a mouse model.

Materials:

-

Sulfo-Cyanine5.5-labeled probe (e.g., antibody, peptide, or nanoparticle)

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5

-

Anesthesia (e.g., isoflurane)

-

Sterile, pyrogen-free vehicle for injection (e.g., PBS)

Procedure:

-

Probe Preparation and Administration:

-

Reconstitute the Sulfo-Cyanine5.5-labeled probe in the sterile vehicle to the desired concentration.

-

Anesthetize the animal using a calibrated vaporizer with isoflurane.

-